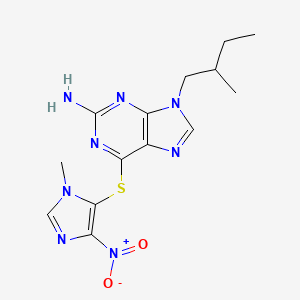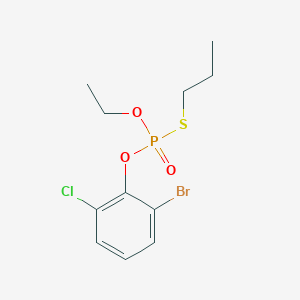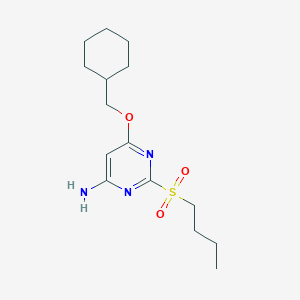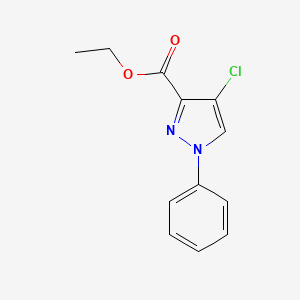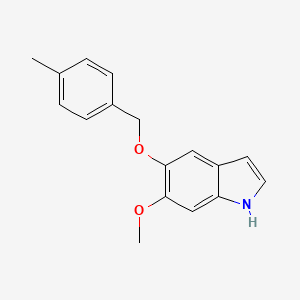![molecular formula C8H5Cl2N5S B12927578 5-[(3,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine CAS No. 55271-42-6](/img/structure/B12927578.png)
5-[(3,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((3,6-Dichloropyridazin-4-yl)thio)pyridazin-4-amine is a chemical compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of two pyridazine rings connected via a sulfur atom, with chlorine atoms attached to the 3rd and 6th positions of one of the pyridazine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3,6-Dichloropyridazin-4-yl)thio)pyridazin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3,6-dichloropyridazine and 4-aminopyridazine as the primary starting materials.
Formation of Intermediate: 3,6-dichloropyridazine is reacted with a thiol reagent under controlled conditions to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with 4-aminopyridazine in the presence of a suitable catalyst to form the final product, 5-((3,6-Dichloropyridazin-4-yl)thio)pyridazin-4-amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the reactions efficiently.
Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and pH to maximize yield and purity.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-((3,6-Dichloropyridazin-4-yl)thio)pyridazin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The sulfur atom can undergo oxidation or reduction reactions, leading to different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation of the sulfur atom can lead to sulfoxides or sulfones.
Reduction Products: Reduction can yield thiol derivatives or other reduced forms.
Wissenschaftliche Forschungsanwendungen
5-((3,6-Dichloropyridazin-4-yl)thio)pyridazin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-((3,6-Dichloropyridazin-4-yl)thio)pyridazin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Dichloropyridazine: A precursor in the synthesis of 5-((3,6-Dichloropyridazin-4-yl)thio)pyridazin-4-amine.
4-Aminopyridazine: Another precursor used in the synthesis.
Sulfoxides and Sulfones: Oxidized derivatives of the compound.
Uniqueness
5-((3,6-Dichloropyridazin-4-yl)thio)pyridazin-4-amine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its dual pyridazine rings and the presence of chlorine atoms make it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
55271-42-6 |
|---|---|
Molekularformel |
C8H5Cl2N5S |
Molekulargewicht |
274.13 g/mol |
IUPAC-Name |
5-(3,6-dichloropyridazin-4-yl)sulfanylpyridazin-4-amine |
InChI |
InChI=1S/C8H5Cl2N5S/c9-7-1-5(8(10)15-14-7)16-6-3-13-12-2-4(6)11/h1-3H,(H2,11,13) |
InChI-Schlüssel |
MSJPSIPIARLYLP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NN=C1Cl)Cl)SC2=CN=NC=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


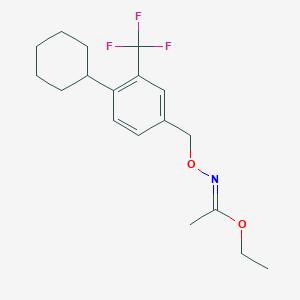

![4-Amino-6-[2-naphthylthio]quinazoline](/img/structure/B12927520.png)
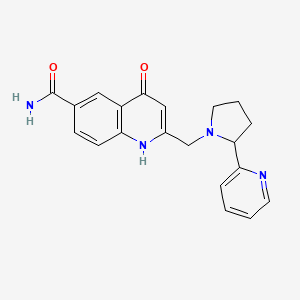


![[(4,7-Dimethyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B12927543.png)
